3-(4-Isobutyl-1-piperazinyl)rifamycin
Übersicht
Beschreibung
“3-(4-Isobutyl-1-piperazinyl)rifamycin” is a semi-synthetic antibiotic derivative of rifamycin SV . It is a red-brown crystalline powder very slightly soluble in water at neutral pH, freely soluble in chloroform, soluble in ethyl acetate and in methanol . It is also known as Rifampicin .
Synthesis Analysis
Rifampicin is a semi-synthetic ansamycin, chemically derived from the natural rifamycin B via rifamycin S and rifamycin SV .Molecular Structure Analysis
The molecular formula of “3-(4-Isobutyl-1-piperazinyl)rifamycin” is C43H58N4O12 . The molecular weight is 822.95 g/mol . The chemical structure of rifampicin has been described in various sources .Chemical Reactions Analysis
Rifampicin has been tested in two strains of mice and in rats by oral administration. It was also tested in mice by subcutaneous administration . The drug was found to undergo complete degradation under acid-, base-, and oxidation-induced stress conditions, but was stable under other stress conditions .Physical And Chemical Properties Analysis
Rifampicin is a red-brown crystalline powder . It is very slightly soluble in water at neutral pH, freely soluble in chloroform, soluble in ethyl acetate and in methanol .Wissenschaftliche Forschungsanwendungen
Semisynthetic Derivatives for Tuberculosis
A study evaluated the in vivo efficacy of semisynthetic rifamycin derivatives, including 3′-hydroxy-5′-[4-isobutyl-1-piperazinyl] benzoxazino Kang A (Kang KZ), for treating rifampicin-resistant infections. These derivatives exhibited improved activity against wild-type bacteria and certain rifampicin-resistant mutations (Peek et al., 2020).
Efficacy Against Leprosy
Research on KRM-1648, a 3′-hydroxy-5′-(4-isobutyl-1-piperazinyl) derivative, showed complete inhibition of Mycobacterium leprae growth in nude mice, suggesting its potential in leprosy treatment (Gidoh et al., 1992).
Antimicrobial Activities
3'-Hydroxy-5'-aminobenzoxazinorifamycin derivatives, including 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin, demonstrated potent activities against Mycobacterium tuberculosis and Mycobacterium avium complex, surpassing rifampicin and rifabutain in some aspects (Yamane et al., 1993).
Pharmacokinetics in Mice
Another study investigated the pharmacokinetic characteristics of KRM-1648 in mice. It was found that this compound had extensive tissue distribution and a long elimination time, suggesting its potential efficacy in treating mycobacterial infections (Hosoe et al., 1994).
Hypolipidemic Activity
Rifamycin derivatives, including 3-piperidinyl- and 3-piperazinylrifamycins, were identified to exert hypolipidemic activity in rats, indicating their potential in cholesterol management (Traxler et al., 1990).
Antibacterial Profile
Rifabutin, a derivative closely related to 3-(4-Isobutyl-1-piperazinyl)rifamycin, showed a broad spectrum of antimicrobial activity, especially against Mycobacterium avium complex and Mycobacterium tuberculosis (Kunin, 1996).
Electrochemical Analysis
An electrochemical study on rifampicin, a rifamycin derivative, demonstrated the potential for analytical monitoring of its synthesis process, highlighting its importance in pharmaceutical manufacturing (Hahn & Shin, 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[4-(2-methylpropyl)piperazin-1-yl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H63N3O12/c1-22(2)21-47-16-18-48(19-17-47)35-34-39(53)32-31(40(35)54)33-42(28(8)38(32)52)60-45(10,43(33)55)58-20-15-30(57-11)25(5)41(59-29(9)49)27(7)37(51)26(6)36(50)23(3)13-12-14-24(4)44(56)46-34/h12-15,20,22-23,25-27,30,36-37,41,50-54H,16-19,21H2,1-11H3,(H,46,56)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,36-,37+,41+,45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBKCCSAVNRWOX-BVHPQESASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H63N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rifandin | |
CAS RN |
57184-22-2 | |
Record name | R 761 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057184222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifandin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ARN4FK9X2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.